molecular formula C11H15BFNO3 B2938949 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid CAS No. 2096335-85-0

2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid

Cat. No.: B2938949
CAS No.: 2096335-85-0
M. Wt: 239.05
InChI Key: TYUIIBPMCPDQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid (CAS 2096335-85-0) is an organoboron compound of high interest in synthetic and medicinal chemistry research. With a molecular formula of C11H15BFNO3 and a molecular weight of 239.05 g/mol, this compound serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing complex biaryl structures often found in pharmaceuticals and organic materials. The molecule integrates a boronic acid functional group, which acts as a Lewis acid, with a tert-butylcarbamoyl moiety, which can influence the compound's electronic properties and steric bulk . This combination makes it a valuable reagent for exploring new catalytic transformations and for the synthesis of targeted molecules for biological screening. Organoboron acids like this one are known for their low toxicity and unique chemoselectivity, aligning with the principles of green chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it may cause skin and eye irritation and may be harmful if swallowed . It is recommended to store it under an inert atmosphere at room temperature.

Properties

IUPAC Name

[2-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUIIBPMCPDQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative. This can be achieved through the reaction of an aryl halide with a boronic acid reagent under palladium-catalyzed conditions.

    Introduction of the t-Butylcarbamoyl Group: The t-butylcarbamoyl group is introduced through a reaction with t-butyl isocyanate. This step requires the presence of a base to facilitate the nucleophilic attack on the isocyanate.

    Fluorination: The final step involves the introduction of the fluorine atom. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions due to its boronic acid functionality. Key findings include:

Reaction Conditions and Catalysts

  • Catalysts : PdCl₂(dppf) or Pd(PPh₃)₄ are commonly used with bases like K₃PO₄ or Na₂CO₃ .

  • Solvents : Biphasic systems (water/dioxane) or polar aprotic solvents (DMF) enhance reactivity .

  • Phase Transfer Catalysts : TBAB improves yields by facilitating ion exchange in aqueous media .

Example Reaction with Aryl Halides

Boronic AcidAryl HalideCatalystYieldSource
4-Cyano-3-fluorophenyl4-Chloro-7-methoxyquinolinePd(PPh₃)₄70%
Analogous fluorophenylAryl mesylatesNiCl₂(dppp)/dppf85%

The ortho-fluorine and tert-butylcarbamoyl groups reduce steric hindrance compared to bulkier substituents, enabling efficient coupling even with challenging aryl electrophiles .

Stability and Deboronation

Fluorine substituents significantly impact stability:

  • Acidity Enhancement : The ortho-fluorine increases Lewis acidity (measured via ³¹P NMR shifts with TEPO), accelerating protodeboronation in aqueous basic conditions .

  • Deboronation Rates :

    Substituent PatternRelative Deboronation Rate
    2,6-DifluoroFastest
    3,4,5-TrifluoroModerate
    2-Fluoro (as in this compound)Intermediate

The tert-butylcarbamoyl group provides steric protection, slightly mitigating deboronation .

Influence of Substituents on Reactivity

  • Fluorine :

    • Electron-withdrawing effect activates the boronic acid for transmetallation .

    • Intramolecular hydrogen bonding with the boronic acid group stabilizes intermediates .

  • tert-Butylcarbamoyl :

    • Bulky substituent reduces undesired side reactions (e.g., homocoupling) .

    • Enhances solubility in organic phases during biphasic reactions .

Comparison with Related Boronic Acids

Property2-(t-Bu-carbamoyl)-5-F4-Cyano-3-FPentafluorophenyl
Lewis Acidity (Δδ, ppm)23.627.838.4
Suzuki Coupling Yield Range65–85%70–90%50–75%
Aqueous StabilityModerateLowVery Low

Data adapted from .

Scientific Research Applications

2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The t-butylcarbamoyl group provides steric protection, enhancing the compound’s stability and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid (hypothetical structure inferred from analogs) with key derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects on Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
2-(Methylcarbamoyl)-5-fluorophenylboronic acid Methylcarbamoyl at 2-position C₈H₉BFNO₃ 196.97 Lower steric bulk; moderate acidity due to electron-withdrawing fluorine
2-(Isopropylcarbamoyl)-5-fluorophenylboronic acid Isopropylcarbamoyl at 2-position C₁₀H₁₃BFNO₃ 225.03 Increased steric hindrance; enhanced lipophilicity
5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid Cyclopropylcarbamoyl at 5-position C₁₀H₁₁BFNO₃ 223.01 Smaller carbamoyl group; potential for improved solubility
2-Fluoro-5-methoxyphenylboronic acid Methoxy at 5-position C₇H₈BFO₃ 181.95 Electron-donating methoxy group reduces acidity compared to fluorine

Key Observations :

  • Acidity : Fluorine’s electron-withdrawing nature increases acidity compared to methoxy-substituted analogs, as seen in 5-trifluoromethyl-2-formylphenylboronic acid (pKa ~7.5) versus methoxy derivatives (pKa >8) .
  • Lipophilicity : Bulky alkylcarbamoyl groups (e.g., t-butyl) enhance lipophilicity, which may improve membrane permeability in antimicrobial applications .

Antimicrobial Activity :

  • 5-Trifluoromethyl-2-formylphenylboronic acid () exhibits moderate activity against Candida albicans (MIC = 32 µg/mL) and higher efficacy against Aspergillus niger and Bacillus cereus (MIC = 8 µg/mL). Its cyclic benzoxaborole isomer binds to C. albicans LeuRS, mimicking the approved drug Tavaborole .
  • Inferred Activity of t-Butylcarbamoyl Analog : The bulky t-butyl group may hinder binding to C. albicans LeuRS but enhance interactions with bacterial targets like E. coli LeuRS, where linear isomers show higher affinity .

Enzyme Inhibition :

  • Substituents influence isomerization equilibria. For example, 5-trifluoromethyl-2-formylphenylboronic acid forms a 3-hydroxybenzoxaborole cyclic isomer in solution, which is critical for antifungal activity . The t-butylcarbamoyl group may stabilize the linear form, altering mechanism of action.

Biological Activity

2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid (CAS No. 2096335-85-0) is a boronic acid derivative notable for its unique structure, which includes a t-butylcarbamoyl group and a fluorine atom on the phenyl ring. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents relevant data in tables.

The molecular formula of this compound is C12H16BFN2O3. The presence of the boronic acid functional group allows it to participate in various chemical reactions, including the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile in forming biaryl compounds.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, exhibit significant biological activities as inhibitors of various enzymes such as proteases and kinases. The electronegativity of the fluorine substituent enhances binding affinity to biological targets through hydrogen bonding stabilization.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayMechanism of ActionReference
Enzyme InhibitionProteasesCompetitive inhibition via binding to active site
Enzyme InhibitionKinasesModulation of phosphorylation pathways
Antimicrobial ActivityVarious pathogensDisruption of bacterial cell processes

Antimicrobial Properties

Studies have shown that boronic acids can possess antimicrobial properties. For instance, related compounds have demonstrated activity against Candida albicans and Escherichia coli, indicating potential applications in treating bacterial and fungal infections . The mechanism may involve interference with essential metabolic pathways in microorganisms.

Case Study: Antimicrobial Activity
In a comparative study, several boronic acid derivatives were tested against common pathogens. The results indicated that compounds with similar structures to this compound exhibited moderate antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ganciclovir .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound significantly influences its biological activity. The t-butylcarbamoyl group enhances solubility and stability, while the fluorine atom increases acidity and reactivity. This combination allows for improved interactions with biological targets compared to non-fluorinated analogs.

Table 2: Comparison of Boronic Acid Derivatives

Compound NameStructure FeaturesBiological Activity
4-Fluorophenylboronic AcidFluorine at para positionUsed in Suzuki reactions
3-(t-Butylcarbamoyl)phenylboronic Acidt-Butylcarbamoyl at meta positionDifferent regioselectivity affects reactivity
2-Fluorophenylboronic AcidFluorine at ortho positionIncreased acidity compared to non-fluorinated analogs

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(t-butylcarbamoyl)-5-fluorophenylboronic acid?

Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids . Key steps include:

  • Protection of the carbamoyl group : Use tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling .
  • Optimization of reaction conditions : Anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and controlled temperature (60–100°C) enhance yield.
  • Purification : Column chromatography or preparative HPLC ensures high purity (>95%) .

Basic: How is the compound characterized to confirm structural integrity and purity?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C5, t-butylcarbamoyl at C2) .
    • ¹¹B NMR : Confirms boronic acid functionality (δ ~30 ppm for trigonal planar boron) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₄BFNO₃).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and retention time comparison to standards .

Basic: What storage conditions are critical for maintaining stability?

Answer:

  • Temperature : Store at 0–6°C to prevent hydrolysis of the boronic acid group .
  • Moisture Control : Use desiccants and anhydrous solvents (e.g., dry DMSO) to avoid decomposition .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced: How can researchers resolve contradictions in reactivity data during cross-coupling reactions?

Answer:

  • Identify Variables :
    • Electron-withdrawing effects : The fluorine substituent may reduce boronic acid reactivity; adjust catalyst loading (e.g., 5–10 mol% Pd) .
    • Steric hindrance : The t-butylcarbamoyl group may slow coupling; use bulkier ligands (e.g., SPhos) to enhance selectivity .
  • Control Experiments : Compare reactivity with analogs (e.g., 5-fluoro vs. non-fluorinated derivatives) to isolate substituent effects .

Advanced: What mechanistic insights explain its potential antimicrobial activity?

Answer:

  • Structural Isomerization : In aqueous solutions, the compound may cyclize to form a benzoxaborole , which inhibits microbial leucyl-tRNA synthetase (LeuRS) .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity to Candida albicans LeuRS (Ki ~2.5 μM), comparable to AN2690 (Tavaborole) .
  • In Vitro Assays : Determine Minimum Inhibitory Concentration (MIC) against pathogens (e.g., 8 μg/mL for Bacillus cereus) .

Advanced: How do computational methods aid in optimizing its pharmacokinetic properties?

Answer:

  • Acidity Prediction : Calculate pKa using DFT (B3LYP/6-31G*) to assess boronic acid ionization (e.g., pKa ~7.5 for enhanced membrane permeability) .
  • Solubility Modeling : COSMO-RS simulations predict solubility in biorelevant media (e.g., 1.2 mg/mL in PBS) .
  • Metabolic Stability : MD simulations identify susceptibility to esterase-mediated hydrolysis of the carbamoyl group .

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., protodeboronation) .
  • Microwave Assistance : Accelerates coupling kinetics (e.g., 80°C, 20 min vs. 12 h conventional) .
  • Catalyst Recycling : Immobilized Pd nanoparticles on silica reduce costs and metal contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.